1-(3-Methoxyphenyl)propan-2-amine hydrochloride

Neuropharmacology Monoamine Release Structure-Activity Relationship

1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-MA) is an essential reference standard for forensic toxicology and neuropharmacology. Unlike the selective serotonin releaser PMA, 3-MA acts as a balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) with EC50 values of 58.0 nM (NE) and 103 nM (DA). Its unique in vivo metabolism produces the cardiac stimulant gepefrine, a metabolite absent in other positional isomers, enabling definitive analytical differentiation. With a documented lack of psychedelic effects at 50 mg in humans, it serves as a crucial non-hallucinogenic comparator. Procure ≥98% purity crystalline solid to ensure assay validity.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 35294-10-1
Cat. No. B147568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)propan-2-amine hydrochloride
CAS35294-10-1
SynonymsMMA;  3-MA;  meta-Methoxyamphetamine;  m-MA;  3-methoxy-α-methyl-benzeneethanamine, monohydrochloride
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)OC)N.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H
InChIKeyDZZOPEUEYCVTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

1-(3-Methoxyphenyl)propan-2-amine hydrochloride (CAS 35294-10-1): A Core Stimulant for Forensic and Pharmacological Research


1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-Methoxyamphetamine; 3-MA; meta-Methoxyamphetamine; CAS 35294-10-1) is a substituted amphetamine derivative that functions as a monoamine releasing agent (MRA), inducing the release of serotonin, dopamine, and norepinephrine [1]. As a positional isomer of the more widely studied para-methoxyamphetamine (PMA), 3-MA is primarily utilized in forensic toxicology and neuropharmacology research to dissect structure-activity relationships among amphetamine analogs [2]. It is supplied as a crystalline solid with a typical purity of ≥98% .

Why 1-(3-Methoxyphenyl)propan-2-amine hydrochloride Cannot Be Substituted by Generic Amphetamine Analogs


The methoxy substitution pattern on the phenyl ring of amphetamine derivatives dictates profound and quantifiable differences in neurochemical profile, behavioral output, and metabolic fate. Simple substitution with d-amphetamine or even the close positional isomer PMA is not scientifically valid. Evidence from direct comparative studies shows that 3-MA (meta-methoxy) exhibits a distinct balance of monoamine release and a unique receptor interaction profile compared to its ortho- and para- isomers and to amphetamine itself [1]. For instance, while PMA acts as a fairly selective serotonin releaser, 3-MA functions as a balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) [2]. Furthermore, its in vivo metabolism produces a distinct set of metabolites, including the cardiac stimulant gepefrine, which are not observed with other positional isomers [3]. These fundamental differences in pharmacodynamics and pharmacokinetics underscore that 3-MA is not interchangeable with any other compound in its class for research or forensic applications.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride vs. Comparators


Monoamine Release Profile: Balanced SNDRA Activity vs. Selective 5-HT Release by PMA

3-MA induces a balanced release of serotonin, dopamine, and norepinephrine, whereas its para-isomer, PMA, acts as a fairly selective serotonin releasing agent (SSRA) [1]. This is a fundamental, functional differentiation that directly impacts experimental outcomes. Quantitative EC50 data for 3-MA-induced monoamine release in rat brain synaptosomes confirms its potency at norepinephrine and dopamine transporters [2].

Neuropharmacology Monoamine Release Structure-Activity Relationship

Myoclonic Twitch Activity (MTA) in Rats: Evidence for a Dual 5-HT/DA Mechanism Distinct from d-Amphetamine and PMA

In a direct comparative study of myoclonic twitch activity (MTA) in rats, 3-MA (MMA) demonstrated a unique pharmacological fingerprint. Its MTA-inducing effect was not blocked by the 5-HT synthesis inhibitor PCPA or the DA receptor antagonist haloperidol alone, but was blocked by a combination of both [1]. This contrasts with d-amphetamine (MTA blocked only by haloperidol) and PMA (MTA blocked only by methysergide and PCPA), providing in vivo evidence that 3-MA's behavioral effects are mediated by a combined release of both 5-HT and dopamine, a mechanism not shared by these comparators [1].

Behavioral Pharmacology In Vivo Model Mechanism of Action

Monoamine Uptake Inhibition and Release: Rank-Order Potencies Differ from d-Amphetamine and PMA

A comparative in vitro study using rat brain tissue slices established rank-order potencies for the inhibition of monoamine uptake and the release of monoamines [1]. For 5-HT uptake inhibition, the rank order was PMA > 3-MA (MMA) > d-Amphetamine > OMA. For dopamine uptake inhibition, the rank order was d-Amphetamine > 3-MA (MMA) > PMA > OMA [1]. These quantitative rank-order differences confirm that 3-MA possesses a unique intermediate profile between the potent serotonergic effects of PMA and the more dopaminergic effects of amphetamine.

In Vitro Pharmacology Transporter Assays SAR

In Vivo Metabolism: Generation of Gepefrine, a Cardiac Stimulant Metabolite Not Observed with PMA

The metabolic fate of 3-MA differs significantly from its para-isomer, PMA. A key differentiating feature is the production of gepefrine, a cardiac stimulant, as a major metabolite of 3-MA, which is not produced from PMA [1]. A comparative metabolism study in dog, monkey, and man identified a distinct set of metabolites for 3-MA, including 3-O-methyl-alpha-methyldopamine and 1-(3-methoxyphenyl)propan-2-ol, which are not the primary metabolic pathways for the 4-methoxy isomer [2].

Metabolism Pharmacokinetics Toxicology

Human Psychopharmacology: Lack of Psychedelic Effect at 50 mg, Contrasting with PMA's Hallucinogenic Profile

According to human self-experimentation data reported by Alexander Shulgin, 3-MA at a total oral dose of 50 mg (25 mg twice) produced no central or psychedelic effects [1]. This is a critical differentiation from its para-isomer, PMA, which is a known potent hallucinogen and has been associated with severe toxicity and fatalities at similar dose ranges [2]. While 3-MA does produce sympathomimetic effects at 25 mg orally, the absence of a psychedelic component highlights a significant functional divergence between these two structurally similar compounds.

Human Pharmacology Psychopharmacology Safety

Analytical Verification: Defined Solubility and Purity for Reproducible Research

Commercial sources of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride specify a purity of ≥98% and provide defined solubility parameters to ensure experimental reproducibility . The compound is supplied as a crystalline solid with documented solubility of 30 mg/mL in DMF, DMSO, and Ethanol, and 10 mg/mL in PBS (pH 7.2) . This level of analytical characterization provides a clear, verifiable baseline for procurement and use, reducing the risk of experimental variability due to impurities or unknown solubility constraints.

Analytical Chemistry Quality Control Experimental Reproducibility

Target Application Scenarios for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride Based on Verified Evidence


Forensic Toxicology: Biomarker Development for Specific Detection of 3-MA Use

The unique metabolic profile of 3-MA, particularly the production of gepefrine, a cardiac stimulant not generated by PMA or other common amphetamines, makes this compound essential for developing and validating specific analytical methods [1]. Forensic laboratories can leverage 3-MA as a reference standard to identify its unique metabolites in biological samples, enabling definitive differentiation between 3-MA and PMA ingestion in legal or clinical casework [2].

Neuropharmacology: Dissecting Balanced SNDRA Mechanisms in Behavioral Models

3-MA's quantitatively defined EC50 values for norepinephrine (58.0 nM) and dopamine (103 nM) release, combined with its balanced SNDRA profile, position it as a precise pharmacological tool [1]. In contrast to the selective serotonin release of PMA or the dopaminergic bias of amphetamine, 3-MA can be used in rodent behavioral models (e.g., hyperlocomotion, drug discrimination) to study the integrated effects of simultaneously enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission [2].

In Vitro Pharmacology: Calibrating Transporter Assays with a Known Intermediate Potency Compound

The established rank-order potencies for 3-MA in inhibiting 5-HT uptake (intermediate between PMA and d-amphetamine) and dopamine uptake (intermediate between d-amphetamine and PMA) provide a valuable benchmark for in vitro assays [1]. Researchers can use 3-MA as a reference compound to calibrate and validate new transporter assays or to serve as a comparator when screening novel psychoactive substances (NPS) for their relative effects on monoamine systems.

Human Psychopharmacology Research: Reference Compound for Non-Psychedelic Stimulant Studies

Given its documented lack of psychedelic effects at a 50 mg oral dose in humans, 3-MA serves as a useful reference compound for studies investigating non-hallucinogenic stimulants or the structural determinants of psychedelic activity [1]. It provides a comparator for PMA and other serotonergic psychedelics in human or translational studies focused on subjective effects, safety pharmacology, or the development of novel CNS agents without hallucinogenic liability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.